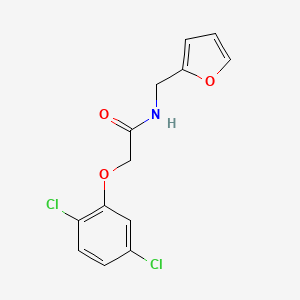

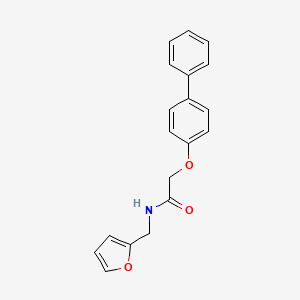

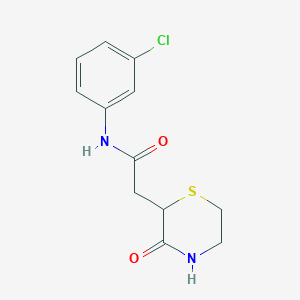

N'-(1,3-benzodioxol-5-ylmethylene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The interest in compounds like N'-(1,3-benzodioxol-5-ylmethylene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide lies in their multifaceted applications, including their potential as ligands in coordination chemistry, their bioactivity, and their role in the synthesis of heterocyclic compounds which are of significant interest due to their biological activities.

Synthesis Analysis

Compounds related to N'-(1,3-benzodioxol-5-ylmethylene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide have been synthesized through various methods, including condensation reactions involving hydrazides and aldehydes or ketones. For example, the synthesis of N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide involved elemental analysis, IR, Mass, 1H NMR, and 13C NMR spectroscopy, showcasing a methodology that could potentially be applied to the compound of interest (Ozochukwu et al., 2021).

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using single-crystal X-ray diffraction, which provides insights into the crystal system, space group, and molecular geometry. For example, the analysis of N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide revealed its crystallization in the monoclinic crystal system and P2(1)/c space group, which could inform the structural analysis of the compound (Ozochukwu et al., 2021).

Chemical Reactions and Properties

The reactivity of similar compounds with various reagents can lead to the formation of a range of heterocyclic structures. For instance, the reaction of N-1-Naphthyl-3-oxobutanamide with arylidinecyanothioacetamide in ethanol/piperidine solution under reflux conditions led to the formation of pyridine-2(1H)-thiones, indicating the versatility of hydrazide compounds in synthesizing heterocyclic compounds (Hussein et al., 2009).

Applications De Recherche Scientifique

1. Cancer Research

N'-(1,3-benzodioxol-5-ylmethylene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide and its derivatives have been explored in cancer research. A study by Mansour et al. (2021) synthesized derivatives of this compound and evaluated their cytotoxicity against human breast cancer cell lines MCF-7 and MDA-MB-231, showing potential as an anticancer agent (Mansour et al., 2021). Similarly, Salahuddin et al. (2014) conducted an in vitro anticancer evaluation using a related compound, which showed activity against various cancer cell lines, including breast cancer (Salahuddin et al., 2014).

2. Detection of Heavy Metals

Research by Rahman et al. (2020) involved the use of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide, a close derivative, in the detection of carcinogenic heavy metal ion lead (Pb2+). This study highlights the compound's potential in environmental monitoring and remediation (Rahman et al., 2020).

3. Synthesis of Novel Compounds

Berezin et al. (2014) developed a route to benzo- and pyrido-fused 1,2,4-triazinyl radicals using N'-(het)aryl-N'-[2-nitro(het)aryl]hydrazides, which are structurally related to the compound . This research is significant in the field of organic chemistry, providing insights into the synthesis of novel compounds (Berezin et al., 2014).

4. Conducting Polymers

A study by Sotzing et al. (1996) explored the synthesis of conducting polymers from low oxidation potential monomers, including derivatives of N'-(1,3-benzodioxol-5-ylmethylene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide. This research contributes to the development of advanced materials in electronics and material science (Sotzing et al., 1996).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c18-13(14(19)17-5-1-2-6-17)16-15-8-10-3-4-11-12(7-10)21-9-20-11/h3-4,7-8H,1-2,5-6,9H2,(H,16,18)/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGFTIDKLNVRRQ-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(=O)NN=CC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24789413 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5579500.png)

![3-[5-(1-acetyl-4-piperidinyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5579516.png)

![[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methanol](/img/structure/B5579544.png)

![(4-{[1-(4-butylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5579551.png)

![3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5579599.png)